Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate
Description
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl linker and a quinolin-8-ylamino substituent. The structure comprises:
- Methyl benzoate backbone: A methyl ester group at the para-position of the benzene ring.
- Carbamoyl linker: Connects the benzoate to a butyl chain terminating in a ketone group.
This compound is synthesized via multi-step organic reactions, likely involving palladium-catalyzed couplings (as inferred from similar compounds in ) and carbodiimide-mediated amide bond formations. Purification methods include preparative TLC or column chromatography, with characterization by NMR, HRMS, and IR spectroscopy .
Properties
IUPAC Name |
methyl 4-[[4-oxo-4-(quinolin-8-ylamino)butyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMGRZFCTXYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling with Butylamine: The quinoline derivative is then reacted with butylamine to form the quinolin-8-ylamino butyl intermediate.
Carbamoylation: This intermediate undergoes carbamoylation with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-carboxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Introduction to Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate
This compound is a synthetic organic compound that incorporates a quinoline moiety, recognized for its diverse biological activities, and a benzoate ester, which enhances its pharmacokinetic properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development and other industrial uses.
Key Structural Components
| Component | Description |
|---|---|
| Quinoline Moiety | Known for antimicrobial and antimalarial properties. |
| Carbamoyl Group | Potentially interacts with enzymes and biological targets. |
| Benzoate Ester | Enhances pharmacokinetic properties in medicinal chemistry. |
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The quinoline moiety's biological activity has been extensively studied. Research indicates that compounds containing this structure exhibit significant antimicrobial properties. For instance, similar quinoline derivatives have shown effectiveness against various pathogens, suggesting that this compound may also possess similar properties .
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate. Its structure suggests interactions with various biological targets, which could lead to the development of new pharmaceuticals aimed at treating infections or other diseases. Studies have demonstrated that quinoline derivatives can inhibit critical enzymes or disrupt cellular processes in pathogens .
Industry
The industrial applications of this compound include its use in the synthesis of dyes and pigments. The stability of the aromatic compounds derived from this structure makes them suitable for various applications requiring durable materials .
Uniqueness
What sets this compound apart is its unique combination of a quinoline moiety with a benzoate ester. This dual functionality is not commonly found in other similar compounds, positioning it as a valuable target for further research and development .
Mechanism of Action
The mechanism of action of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate would depend on its specific application. In a biological context, the quinoline moiety could intercalate with DNA, inhibiting replication and transcription processes. The carbamoyl group might interact with enzymes, potentially inhibiting their activity by forming stable complexes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on ester groups, substituent positions, and functional moieties. Key comparisons include:
Ethyl 2-(4-oxo-4-(quinolin-8-ylamino)butyl)benzoate (3y)
- Structural Differences :
- Ester group: Ethyl (3y) vs. methyl (target compound).
- Substituent position: Benzoate substituent at the ortho-position (2-) in 3y vs. para-position (4-) in the target compound.
- Synthesis: 3y was synthesized via a palladium-catalyzed reaction with 2-ethoxycarbonylphenylboronic acid, yielding 39% .
- Spectroscopic Data: ¹³C NMR: 3y shows δ 171.28 (ester carbonyl) and δ 148.13 (quinoline C-8), similar to expected shifts for the target compound. HRMS: Exact mass data for 3y ([M+H]⁺: 325.1110) aligns with calculated values, suggesting reliable characterization methods .
Methyl 3,4,5-Trisubstituted Benzoate Derivatives
describes methyl benzoates with tri-substituted aromatic cores (e.g., compound 2: methyl 3,4,5-tris(4’-oxy[8-octyloxy]-biphenyl-4-carbonitrile)benzoate). Key contrasts:
- Complexity: The target compound has a single carbamoyl-quinoline substituent, whereas compound 2 has three bulky biphenyl-carbonitrile groups.
Simple Alkyl Benzoates (Methyl/Ethyl Benzoate)
highlights general properties of alkyl benzoates:
- Solubility: Methyl benzoate is less lipophilic than ethyl analogs. The target compound’s quinoline group may further reduce solubility in aqueous media.
- Toxicity: Methyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the target compound’s quinoline moiety could introduce cytotoxicity, as seen in other aminoquinoline derivatives .
Research Findings and Implications
- Biological Potential: The quinoline group distinguishes it from simpler alkyl benzoates, suggesting possible kinase inhibition or DNA intercalation activity, though toxicity studies are needed.
- Material Science Contrasts : Unlike tri-substituted benzoates in (designed for materials), the target compound’s structure aligns with bioactive small-molecule design.
Biological Activity
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic organic compound that features a quinoline moiety, which is known for its diverse biological activities, and a benzoate ester. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and antimalarial research.
Chemical Structure and Properties
The molecular formula for this compound is C22H21N3O4. The compound is characterized by the presence of:
- Quinoline moiety : Known for its biological activity, including antimicrobial properties.
- Benzoate ester : Often utilized in medicinal chemistry for favorable pharmacokinetic properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Quinoline | Bicyclic compound with known bioactivity |
| Carbamoyl group | Potential enzyme interaction |
| Benzoate ester | Enhances pharmacokinetic properties |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety may intercalate with DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The carbamoyl group may interact with specific enzymes, forming stable complexes that inhibit their activity.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt cellular processes.
Biological Activity Studies
Research has indicated that compounds containing quinoline structures often exhibit significant biological activities. For example, studies on similar quinoline derivatives have demonstrated:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Comparative Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Quinoline derivatives | Antimicrobial | |
| Chloroquine derivatives | Antimalarial | |
| Benzoate esters | Pharmacokinetic |
Case Studies and Research Findings
- Antimicrobial Studies : A study involving quinoline derivatives demonstrated significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Antimalarial Potential : Research into quinoline-based compounds has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. The structural characteristics of this compound could potentially enhance its efficacy as an antimalarial agent.
- Pharmacological Studies : Investigations into the pharmacokinetics of similar compounds indicate that the benzoate ester enhances absorption and bioavailability, making it a suitable candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate?
- Methodology : The synthesis typically involves coupling a quinolin-8-amine derivative with a functionalized benzoate precursor. A common approach includes:
Reacting 4-(4-oxobutylcarbamoyl)benzoic acid with quinolin-8-amine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the amide bond.
Esterification of the carboxylic acid group using methanol in the presence of an acid catalyst (e.g., H₂SO₄).
Key reagents: Dichloromethane (solvent), triethylamine (base), and room temperature to reflux conditions .
- Characterization : Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify aromatic protons, amide linkages, and ester groups. Key signals include δ ~8.9 ppm (quinoline H), δ ~3.8 ppm (methyl ester), and δ ~2.5 ppm (butyl chain protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) .
- Purity Analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation and elemental analysis (CHNS) .
Q. What safety precautions are necessary when handling this compound?
- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Avoid ignition sources due to potential electrostatic discharge .
- Storage : Store in a tightly sealed container at room temperature in a dry, ventilated area. Monitor for degradation via periodic TLC .
Advanced Research Questions
Q. How can the synthesis be optimized for improved yield and scalability?
- Process Optimization :
- Replace batch reactors with continuous flow systems to enhance mixing and reduce reaction time .
- Use immobilized catalysts (e.g., polymer-supported EDC) for easier purification and recyclability.
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 eq quinolin-8-amine) and solvent polarity (e.g., DMF for better solubility of intermediates) .
Q. What strategies are effective in analyzing the compound’s interaction with biological targets?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations. Compare results to control compounds like staurosporine .
- Cellular Uptake : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) .
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to target proteins .
Q. How do structural modifications influence the compound’s bioactivity and pharmacokinetics?
- SAR Studies :
- Quinoline Modifications : Replace the quinoline ring with isoquinoline to assess changes in DNA intercalation potential .
- Linker Optimization : Shorten the butyl chain to a propyl group to evaluate impact on membrane permeability (LogP via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Key findings may include ester hydrolysis as a primary degradation pathway .
Data Contradiction Analysis
- Synthesis Scalability : While laboratory-scale synthesis is well-documented using carbodiimide coupling , industrial-scale methods remain underexplored. suggests continuous flow systems improve scalability, but limited data exist on cost-effectiveness or long-term stability .
- Biological Activity : reports anticancer activity via enzyme inhibition, whereas similar quinoline derivatives in show antimicrobial effects. Researchers should validate target specificity using CRISPR/Cas9-knockout models to resolve functional contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
